Antibiotic WS5995A

Description

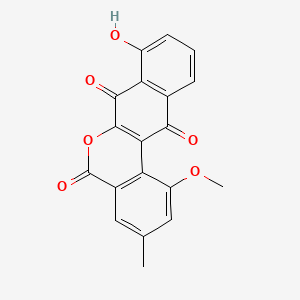

Structure

2D Structure

3D Structure

Properties

CAS No. |

76191-51-0 |

|---|---|

Molecular Formula |

C19H12O6 |

Molecular Weight |

336.3 g/mol |

IUPAC Name |

8-hydroxy-1-methoxy-3-methylnaphtho[3,2-c]isochromene-5,7,12-trione |

InChI |

InChI=1S/C19H12O6/c1-8-6-10-14(12(7-8)24-2)15-16(21)9-4-3-5-11(20)13(9)17(22)18(15)25-19(10)23/h3-7,20H,1-2H3 |

InChI Key |

LUXDHHSVJLVLPS-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O |

Other CAS No. |

76191-51-0 |

Synonyms |

WS 5995A WS-5995 A |

Origin of Product |

United States |

Chemical Properties and Origin of Antibiotic Ws5995a

Antibiotic WS5995A is a well-defined chemical entity with a specific molecular structure and origin. Its characterization has been detailed in various scientific studies, providing key information for its identification and classification.

Chemical Identity and Properties:

This compound is characterized by its complex polycyclic structure. It is classified as an angucycline, a subclass of aromatic polyketides.

| Property | Value | Source(s) |

| Chemical Name | This compound | naturalproducts.netparchem.com |

| Synonyms | WS-5995 A, J4 (code name) | naturalproducts.netparchem.com |

| CAS Number | 89320-82-1 | parchem.com |

| Molecular Formula | C₁₉H₁₂O₆ | naturalproducts.netnih.govparchem.com |

| IUPAC Name | 8-hydroxy-1-methoxy-3-methylnaphtho[3,2-c]isochromene-5,7,12-trione | naturalproducts.net |

| Class/Type | Polyketide, Angucycline (Atypical Angucycline) | naturalproducts.netresearchgate.netmdpi.comnih.gov |

| Molecular Weight | 336.30 g/mol (calculated from formula) | - |

| Melting Point | 289–291 °C (with decomposition) | nih.gov |

| Aromatic Ring Count | 3 | naturalproducts.net |

| Rotatable Bonds | 1 | naturalproducts.net |

Origin and Biosynthesis:

This compound was first reported as being produced by a strain designated Streptomyces auranticolor nih.gov. Subsequent research has also identified its production by Micromonospora sp. isolated from marine sediment samples collected off the coast of Vietnam frontiersin.orgmdpi.com. The biosynthesis of WS5995A, like other angucyclines, involves type II polyketide synthases (PKSs) and subsequent post-modification enzymes researchgate.netmdpi.com. Studies have investigated the biosynthetic gene cluster (wsm) responsible for producing WS5995 A–E, including the roles of various tailoring and regulatory genes mdpi.comnih.gov.

Biological Activities and Research Findings

Historical Account of Initial Isolation and Characterization

This compound, along with related compounds WS-5995 B and C, was initially isolated and characterized from a strain of Streptomyces nih.govnih.gov. Streptomyces auranticolor was identified as the producing organism, and the antibiotics were designated WS-5995 A and WS-5995 B nih.gov. WS-5995 A, with the molecular formula C19H12O6, was found to be an anticoccidial agent, protecting chickens from Eimeria tenella infections nih.govmdpi.com. WS-5995 C, a biologically inactive component, was later found to be convertible to WS-5995 A upon treatment with trifluoroacetic anhydride (B1165640) nih.gov. Beyond its anticoccidial activity, WS-5995 A has also demonstrated antileukemic activity in in vitro studies, suggesting a broader spectrum of potential applications .

Identification and Phylogenetic Analysis of Producer Organisms

The discovery and production of this compound are linked to specific actinomycete species.

The actinomycete Streptomyces auranticolor (FERM-P No. 5365) has been historically recognized as the primary source for the production of this compound and WS-5995 B nih.govresearchgate.net. This species is characterized by a gray spore mass color, spiral spore chains with smooth spores, a non-chromogenic reaction, the production of a soluble pigment, and distinct carbon utilization characteristics that differentiate it from previously described Streptomyces species nih.gov.

More recent research has identified atypical angucyclines, including WS-5995 A–E, from a marine-derived Streptomyces sp. designated S1502, isolated from a sea anemone nih.govx-mol.netmdpi.com. This finding expanded the known microbial sources of WS-5995 compounds and highlighted the potential of marine microorganisms in natural product discovery. In this context, a mutant strain, Streptomyces sp. S1502/Δstp1, was engineered to enhance the production of WS-5995 A–E, with WS-5995 E identified as a novel compound within this series nih.gov.

Methodologies for Fermentation, Extraction, and Initial Purification

The production and isolation of this compound involve standard microbial fermentation techniques followed by chemical extraction and purification processes.

Fermentation : this compound is produced through microbial fermentation, where the producing Streptomyces species are cultivated under controlled conditions to maximize metabolite synthesis farabi.universityburak.inmicrobiologysociety.orgmdpi.com.

Extraction : Following fermentation, the antibiotic is typically extracted from the culture broth. Initial purification steps involve solvent extraction, utilizing various organic solvents to selectively isolate the target compounds from the complex fermentation mixture nih.govfarabi.universityburak.ingoogle.com.

Initial Purification : Further purification is achieved through chromatographic techniques, such as chromatography on silica (B1680970) gel, followed by crystallization to obtain a purified product nih.gov. Alternative methods like aqueous two-phase systems (ATPS), employing ethanol/ammonium sulfate, have also been explored for efficient extraction and purification, yielding high recovery ratios and purity levels rsc.org.

Production Yield Optimization in Microbial Fermentation Systems

Optimizing the production yield of this compound is crucial for its efficient recovery and potential large-scale application. Production yield optimization in microbial fermentation systems generally involves fine-tuning various parameters to maximize the output of desired metabolites while minimizing waste and resource consumption planettogether.comresearchgate.netfractal.aiharfordcontrol.commicrosoft.com. Key strategies include:

Media Optimization : Adjusting the composition of the fermentation medium, including carbon and nitrogen sources, trace elements, and growth factors, can significantly influence antibiotic production cinz.nz.

Fermentation Condition Control : Parameters such as temperature, pH, aeration, and agitation rate are critical for microbial growth and secondary metabolite production. Precise control and optimization of these conditions can lead to enhanced yields farabi.universitymicrobiologysociety.org.

Strain Improvement : Genetic manipulation or selection of high-yielding strains can further boost production efficiency nih.gov.

Process Monitoring and Control : Implementing advanced monitoring systems and feedback control loops allows for dynamic adjustments to fermentation parameters, ensuring optimal conditions are maintained throughout the cultivation period fractal.aimicrosoft.com.

Compound Summary

| Compound Name | Producer Organism(s) | Primary Activity / Note |

| This compound | Streptomyces auranticolor, Streptomyces sp. S1502 | Anticoccidial, Antileukemic |

| Antibiotic WS5995B | Streptomyces auranticolor | Related compound to WS5995A |

| Antibiotic WS5995C | Streptomyces auranticolor | Biologically inactive precursor to WS5995A |

| Antibiotic WS5995E | Streptomyces sp. S1502 | Novel compound within the WS5995 series |

| Chlorocardicin | Streptomyces spp. | β-lactam derivative, inhibitor of peptidoglycan biosynthesis |

| Streptopyrroles | Streptomyces sp. S1502 | Antibacterial |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H12O6 | mdpi.com |

| Melting Point | 289–291 °C | nih.gov |

Application of Advanced Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra were instrumental in piecing together the complex carbocyclic and heterocyclic ring systems of the molecule.

Analysis of the ¹H NMR spectrum would have revealed the number and environment of protons, including characteristic signals for aromatic protons on the naphthoquinone moiety, protons of the methyl group, and the methoxy (B1213986) group. The coupling patterns observed in the spectrum would have helped establish the connectivity between adjacent protons, defining the substitution pattern on the aromatic rings.

The ¹³C NMR spectrum provided a count of the total number of carbon atoms in the molecule, distinguishing between quaternary carbons, methine carbons, and the carbons of the methyl and methoxy groups. The chemical shifts of the carbon signals would have been indicative of their chemical environment, with the carbonyl carbons of the quinone and lactone moieties appearing at characteristic downfield shifts.

While specific spectral data from the original elucidating studies is not widely available in public databases, the confirmed structure of WS5995A is consistent with the expected outputs of such NMR analyses.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |

| Methoxy Protons (-OCH₃) | 3.8 - 4.2 | 55 - 65 |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | 15 - 25 |

| Quinone Carbonyls (C=O) | - | 180 - 190 |

| Lactone Carbonyl (C=O) | - | 160 - 170 |

| Phenolic Hydroxyl (-OH) | 9.0 - 13.0 | - |

Note: This table represents generalized predicted chemical shift ranges and is for illustrative purposes. Actual values can vary based on solvent and other experimental conditions.

Mass spectrometry was crucial in establishing the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would have provided a highly accurate mass measurement, allowing for the determination of the molecular formula, C₁₉H₁₂O₆. frontiersin.org

The fragmentation pattern observed in the mass spectrum would have offered further structural clues, corroborating the presence of key structural motifs within the molecule. The loss of specific fragments, such as a methyl group (CH₃) or a methoxy group (OCH₃), would be consistent with the proposed structure.

Currently, there is no publicly available information indicating that X-ray crystallography was used to determine the absolute stereochemistry of this compound. This technique, while definitive for determining the three-dimensional arrangement of atoms in a crystalline solid, may not have been feasible or necessary if the molecule is largely planar and lacks multiple chiral centers. The established structure of WS5995A contains no stereocenters, making this analysis less critical than for more complex, stereochemically rich natural products.

Chemical Derivatization and Degradation Studies for Structural Analysis

Chemical derivatization and degradation studies played a significant role in confirming the structural assignments made through spectroscopic methods. tandfonline.com A key piece of evidence in the structural elucidation of WS5995A came from its relationship with a related, biologically inactive compound, WS5995C. jst.go.jp

It was reported that WS5995C, with a molecular formula of C₁₉H₁₄O₇, could be converted to WS5995A upon treatment with trifluoroacetic anhydride. jst.go.jp This chemical transformation suggests a close structural relationship and provided valuable information about the functional groups present in both molecules, likely indicating the dehydration of a hydroquinone (B1673460) or a related structure in WS5995C to form the quinone system in WS5995A.

Furthermore, the total synthesis of WS5995A, which was achieved by coupling the diazonium salt prepared from 3-methoxy-5-methyl anthranilic acid with 3-hydroxy juglone (B1673114), served as the ultimate confirmation of its proposed structure. tandfonline.com

Comparative Structural Analysis with Related Naphthoquinone and Angucycline Antibiotics

The structure of this compound places it within the broader class of naphthoquinone antibiotics, and it shares a core structural motif with the angucycline family of aromatic polyketides.

WS5995A is characterized by a 5H-benzo[d]naphtho[2,3-b]pyran skeleton. tandfonline.com This core is a variation of the angularly fused tetracyclic framework typical of angucyclines. A direct comparison can be made with its co-isolated counterpart, WS5995B. tandfonline.com While the exact structure of WS5995B is not detailed here, its co-occurrence and similar designation suggest a close structural relationship, likely differing in minor substitutions on the aromatic rings or the side chain.

The naphthoquinone core is a common feature in many antibiotics and is often responsible for their biological activity. The arrangement of the hydroxyl and methoxy groups on the aromatic rings of WS5995A, as well as the presence of the lactone ring, are key features that can be compared with other known naphthoquinone and angucycline antibiotics to understand structure-activity relationships. For instance, the arrangement of substituents can significantly influence the redox properties of the quinone system, which is often implicated in the mechanism of action of this class of compounds.

Biosynthesis of Antibiotic Ws5995a

Identification and Characterization of the Biosynthetic Gene Cluster (wsm)researchgate.net

The genetic basis for WS5995A production lies within a specific gene cluster, designated wsm. Genome sequencing of Streptomyces sp. S1502 revealed a contiguous region of approximately 30 kb containing 29 open reading frames (ORFs) that exhibit significant similarity to known biosynthetic gene clusters (BGCs) for angucyclines mdpi.com. This wsm cluster shares a high degree of organizational and sequence similarity with the wsd BGC, suggesting a conserved evolutionary origin for the biosynthesis of related compounds mdpi.com. Experimental validation, including gene knockout studies of wsmA, demonstrated the abolishment of WS5995A–E production, unequivocally confirming the wsm cluster's crucial role in the biosynthesis of this antibiotic family mdpi.com. The presence of homologs for genes found in other angucycline BGCs further supports the proposed function and organization of the wsm cluster mdpi.com.

Elucidation of Proposed Biosynthetic Pathways for WS-5995 Series Compoundsresearchgate.net

The biosynthesis of WS5995A and its related compounds (WS-5995 A–E) follows a pathway characteristic of polyketide natural products. This pathway can be broadly divided into the assembly of the polyketide backbone and subsequent post-PKS tailoring modifications.

The core structure of WS5995A is assembled by a Type II polyketide synthase (PKS) system researchgate.net. Type II PKSs are large, multi-enzyme complexes that utilize a conserved set of enzymes to iteratively extend a starter unit with extender units, typically malonyl-CoA or methylmalonyl-CoA wikipedia.orgresearchgate.netbiorxiv.org. The process begins with the loading of a starter unit onto a ketosynthase (KS) domain and an acyl carrier protein (ACP) domain. Subsequent cycles involve the transfer of the growing polyketide chain from the ACP of one module to the KS of the next, followed by the loading of an extender unit onto the ACP. A Claisen condensation reaction between the KS-bound chain and the ACP-bound extender unit, with the release of CO₂, elongates the polyketide chain wikipedia.orgresearchgate.net. This iterative process, guided by the specific arrangement of PKS modules and domains, builds the carbon backbone of the molecule youtube.com. While the exact starter and extender units for WS5995A are not explicitly detailed in the provided snippets, the general mechanism involves sequential addition of two-carbon units, often derived from malonyl-CoA wikipedia.orgresearchgate.net.

Following the assembly of the polyketide backbone by the PKS, a series of enzymatic tailoring reactions are essential to generate the final structure of WS5995A. These modifications are critical for conferring its specific biological activity.

The biosynthesis of WS5995A likely involves oxidative transformations, a common feature in the maturation of polyketide natural products. These reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases or flavin-dependent oxidases researchgate.netnih.gov. Such enzymes can introduce hydroxyl groups at specific positions on the polyketide scaffold, a process known as hydroxylation. These hydroxylations can alter the molecule's polarity, reactivity, and interaction with biological targets. For instance, in the biosynthesis of spiramycins, a cytochrome P450 (Srm13) catalyzes the oxidation of a methyl group, and other oxidases are involved in tailoring steps nih.gov. While specific hydroxylated intermediates for WS5995A are not detailed, such modifications are integral to achieving the final complex structure and biological activity wikipedia.orgresearchgate.netnih.gov.

A hallmark of WS5995A's structure is its complex ring system, which is formed through regioselective cyclization and lactonization events. These reactions are catalyzed by specific enzymes that promote intramolecular bond formation. Research into related angucyclines and synthetic studies of WS5995A have highlighted the importance of intramolecular lactonization, often involving the displacement of a chlorine atom on a naphthoquinone intermediate, in forming the core structure researchgate.net. These cyclization reactions are highly specific, ensuring the correct three-dimensional architecture of the molecule, which is crucial for its bioactivity researchgate.netresearchgate.net.

Post-Polyketide Synthase (PKS) Tailoring Modifications

Functional Characterization of Key Biosynthetic Enzymes and Regulatory Genesresearchgate.net

The wsm gene cluster encodes not only the PKS machinery but also various tailoring enzymes and regulatory proteins. Functional characterization of these components is vital for a complete understanding of WS5995A biosynthesis. For example, genes like wsmO3, wsmO-R, wsmX, and wsmY have been implicated in WS5995A–E biosynthesis, though their precise roles require further confirmation mdpi.com. Additionally, the regulatory gene wsmR3 has been shown to negatively impact WS5995A–E production, with its deletion leading to increased yields, suggesting its role as a repressor mdpi.com. Identifying and characterizing these enzymes and regulatory genes allows for the manipulation of the biosynthetic pathway, potentially leading to enhanced production or the generation of novel WS5995A analogs through genetic engineering mdpi.comnih.gov.

Genetic Engineering and Heterologous Expression Strategies for Pathway Manipulation

The elucidation of natural product biosynthesis often relies on the identification and manipulation of the responsible gene clusters. For Antibiotic WS5995A and its congeners (WS5995A–E), a dedicated biosynthetic gene cluster, designated wsm, has been identified in Streptomyces sp. S1502 nih.govresearchgate.netresearchgate.net. This cluster is crucial for the production of these atypical angucyclines.

Confirmation of the wsm Gene Cluster: Genetic engineering techniques, including gene knock-out, have been instrumental in confirming the role of the wsm cluster. For instance, the construction of a ΔwsmA deletion mutant within Streptomyces sp. S1502 led to the complete abolishment of WS5995A–E production, as evidenced by High-Performance Liquid Chromatography (HPLC) analysis. This experimental outcome unequivocally proves that the wsm gene cluster is directly involved in the biosynthesis of WS5995A and its related compounds nih.gov.

Heterologous Expression: Heterologous expression, a powerful strategy for studying and producing natural products, has also been employed in the context of atypical angucyclines, including WS5995A nih.govresearchgate.netrsc.org. By transferring identified biosynthetic gene clusters into well-characterized heterologous host organisms, researchers can overcome limitations associated with the native producer, such as low yields or difficulties in genetic manipulation. This approach not only facilitates the confirmation of gene cluster function but also offers avenues for pathway engineering and the discovery of novel analogs researchgate.netnih.gov. While specific details regarding the heterologous host used for the wsm cluster are not extensively detailed in the reviewed literature, the general application of heterologous expression studies has been pivotal in confirming the cluster's responsibility for WS5995A–E biosynthesis nih.govresearchgate.netresearchgate.net.

Chemical Synthesis and Analog Generation of Antibiotic Ws5995a

Development of Total Synthesis Strategies

The total synthesis of Antibiotic WS-5995A has been approached through several distinct strategies, often employing key reactions that build the core naphthoquinone and pyran ring systems.

Regioselective Condensation and Cyclization Reactions

Regioselective condensation and cyclization reactions have been central to constructing the complex fused ring system of WS-5995A. One notable approach involves the regioselective condensation of N,N-diethyl-o-toluamide anions with bomophthalic anhydrides, serving as a pivotal step in its total synthesis researchgate.net. Alternatively, a synthetic route has been established by coupling the diazonium salt derived from anthranilic acid with 3-hydroxy juglone (B1673114) researchgate.net.

An acid-promoted quinolactonization of naphthoquinones has also been developed, offering direct access to either ortho or para isomers as desired researchgate.net. This methodology has been successfully applied to the synthesis of WS-5995A, WS-5995C, and their functional analogues researchgate.net. Furthermore, a Diels-Alder route has been described for the total synthesis of WS-5995 A, B, and C, where an intramolecular lactonization involving the displacement of a chlorine atom on a naphthoquinone served as a crucial step for WS-5995A tandfonline.com. The synthesis of the benzonaphthopyranone scaffold, relevant to WS-5995A, has also been achieved through the condensation of phthalides with substituted styryl sulfones, often in a one-pot operation yielding the desired structure in excellent yields researchgate.net.

Table 1: Key Regioselective Condensation and Cyclization Strategies for WS-5995A Synthesis

| Strategy Description | Key Reactants/Precursors | Key Reaction Type | Outcome/Relevance to WS-5995A | Citation |

| Condensation of N,N-diethyl-o-toluamide anions into bomophthalic anhydrides | N,N-diethyl-o-toluamide anions, bomophthalic anhydrides | Regioselective Condensation | Key step in total synthesis | researchgate.net |

| Coupling of diazonium salt from anthranilic acid to 3-hydroxy juglone | Diazonium salt of anthranilic acid, 3-hydroxy juglone | Coupling/Condensation | Synthesis of WS-5995A | researchgate.net |

| Acid-promoted quinolactonization of naphthoquinones | Naphthoquinones | Quinolactonization | Access to isomers, analogues | researchgate.net |

| Diels-Alder route with intramolecular lactonization | Various precursors | Diels-Alder, Intramolecular Lactonization | Total synthesis of WS-5995A, B, C | tandfonline.com |

| Condensation of phthalides with substituted styryl sulfones | Phthalides, substituted styryl sulfones | Double Annulation | Benzonaphthopyranone scaffold | researchgate.net |

| Condensation of 5 with cyclohexenone 16 | Compound 5, cyclohexenone 16 | Condensation | Linear benzoxanthanone | acs.org |

Palladium-Catalyzed Coupling Methodologies for Naphthoquinone Scaffolds

Palladium-catalyzed cross-coupling reactions have proven instrumental in constructing the carbon framework of WS-5995A and related compounds, particularly for functionalizing naphthoquinone scaffolds. The synthesis of WS-5995 A and C has been notably accomplished by employing palladium-catalyzed coupling of 2-bromonaphthoquinones with organostannanes as a crucial synthetic step acs.org. This Stille cross-coupling methodology allows for the introduction of various alkyl, alkenyl, and aryl substituents onto the naphthoquinone nucleus researchgate.net.

The palladium-catalyzed coupling process is generally tolerant of unprotected quinone moieties, including the presence of peri-hydroxyl groups and steric hindrance researchgate.net. Related methodologies have also explored the palladium-catalyzed coupling of naphthoquinone triflates with stannanes nih.gov. Furthermore, palladium- and copper-catalyzed coupling of organostannanes with bromoquinones has been utilized in the synthesis of benzo[b]phenanthridines and related 2-aryl-1,4-naphthoquinones, underscoring the broad applicability of these catalytic systems in constructing naphthoquinone derivatives researchgate.net.

Table 2: Palladium-Catalyzed Coupling Reactions in WS-5995A Synthesis and Related Work

| Methodology | Reactants | Catalyst System (Typical) | Application/Relevance to WS-5995A | Citation |

| Stille Cross-Coupling | 2-Bromonaphthoquinones, Organostannanes | Pd(0) or Pd(II) catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Key step for WS-5995A and C synthesis | acs.orgresearchgate.net |

| Coupling of Naphthoquinone Triflates with Stannanes | Naphthoquinone triflates, Organostannanes | Palladium catalysts | Related naphthoquinone functionalization | nih.gov |

| Palladium/Copper-Catalyzed Coupling | Organostannanes, Bromoquinones | Palladium and Copper catalysts | Synthesis of related naphthoquinones | researchgate.net |

Efficiency and Scalability Assessments of Synthetic Routes

The synthetic routes developed for WS-5995A and its analogues often prioritize efficiency. The use of palladium-catalyzed coupling reactions, for instance, provides a key step for the synthesis of WS-5995A and C, implying an efficient pathway acs.org. The successful application of methodologies like the condensation of substituted styryl sulfones with phthalides in a one-pot operation yielding the benzonaphthopyranone scaffold in excellent yields further highlights the efficiency of these approaches researchgate.net. While explicit detailed scalability assessments are not extensively detailed in the provided snippets, the focus on "key steps," "efficient general synthesis," and "excellent yields" suggests a drive towards practical and scalable synthetic strategies researchgate.netacs.org.

Semi-Synthesis and Chemical Modification for Analog Design

While total synthesis provides a route to the natural product, semi-synthesis and chemical modification offer pathways to generate analogues with potentially altered or enhanced biological activities. The acid-promoted quinolactonization methodology has been applied to the synthesis of functional analogues of WS-5995A researchgate.net. Investigations have also involved comparing WS-5995A with its synthetic analogues, such as o-quinone J1 and p-quinone J7, to evaluate their antileukemic activities . The broader class of WS-5995 antitumor antibiotics, including WS-5995A, have been explored for their potential to potentiate antimetabolite action and sensitize multidrug-resistant tumor cells, indicating that modifications and analogue development are key to optimizing their therapeutic utility . Research into compounds sharing the benzo[d]naphtho[2,3-b]pyran scaffold has also pointed towards their potential in drug discovery ontosight.ai.

Synthetic Routes to Functional Analogues and Core Structure Derivatives

The development of synthetic routes to functional analogues and derivatives of the core WS-5995A structure is crucial for structure-activity relationship (SAR) studies. The application of methodologies like acid-promoted quinolactonization has directly led to the synthesis of functional analogues of WS-5995A and WS-5995C researchgate.net. Similarly, palladium-catalyzed coupling reactions have been employed not only for the synthesis of WS-5995A and C but also for "related compounds," suggesting the creation of structural variants acs.org. These efforts aim to systematically explore how structural modifications impact biological efficacy, thereby guiding the design of more potent or selective therapeutic agents.

Stereocontrolled Synthesis Approaches

While specific details on the stereocontrolled synthesis of Antibiotic WS-5995A itself are not explicitly detailed in the provided search results, the broader field of natural product synthesis frequently employs stereocontrolled methodologies. For instance, the synthesis of Harzialactone A and its stereoisomers has been achieved using standardized polyketide building blocks with controlled stereochemistry d-nb.info. Other studies showcase stereocontrolled approaches in heterocycle synthesis via photoredox/nickel dual-catalyzed cyclization rsc.org and in the synthesis of oligoribonucleoside phosphorothioates nih.gov. In the context of related complex molecules, stereochemical control has been achieved through methods like Stille coupling followed by double reductive transposition to establish specific stereochemistry at a carbon-carbon bond, as seen in the synthesis of the core structure of (−)-lomaiviticin A researchgate.net. These examples highlight the general importance and diverse strategies available for achieving stereocontrol in complex organic synthesis, which would be applicable to future efforts in the precise synthesis of WS-5995A or its stereoisomers.

Mechanism of Action of Antibiotic Ws5995a at the Molecular and Cellular Level

Identification and Validation of Bacterial Molecular Targets

Studies have pinpointed specific cellular functions that are compromised by WS5995A, revealing its multifaceted approach to inhibiting bacterial growth.

Antibiotics often target essential metabolic pathways crucial for bacterial survival and replication. While specific metabolic pathways directly inhibited by WS5995A are not exhaustively detailed in the provided literature, the compound's impact on macromolecule synthesis suggests interference with core metabolic processes. Antibiotics that inhibit the synthesis of metabolites, such as nucleotides, are vital for DNA and RNA production, and some compounds achieve this by mimicking natural metabolites to disrupt metabolic pathways creative-biolabs.com. WS5995A's observed inhibition of DNA, RNA, and protein synthesis researchgate.net indicates a broad impact on the cellular machinery responsible for these essential biomolecules, pointing towards potential disruption of nucleotide metabolism or related synthetic pathways.

A significant mechanism of action identified for WS5995A and its analog J4 is the disruption of nucleoside transport processes researchgate.net. These antibiotics have been shown to rapidly block the uptake of essential nucleosides, such as adenosine (B11128) and thymidine, by bacterial cells. This inhibition prevents the incorporation of these vital building blocks into DNA, thereby halting DNA synthesis and replication researchgate.net. The cellular transport of nucleosides is mediated by specific transporter proteins, and interference with these systems can lead to a significant deficit in the cellular pool of precursors required for nucleic acid synthesis nih.govnih.gov.

Beyond inhibiting nucleoside uptake, WS5995A and its analog J4 have also been implicated in inducing DNA cleavage researchgate.net. This DNA damage can trigger cellular responses, potentially leading to programmed cell death pathways, analogous to apoptosis in eukaryotic cells, by activating caspases and endonucleases researchgate.net. Antibiotics that cause DNA damage are known to disrupt bacterial replication and survival mechanisms embopress.org. The induction of DNA fragmentation suggests that WS5995A may directly or indirectly lead to the breakdown of the bacterial genome, a critical step in cell death.

While the primary identified mechanisms for WS5995A involve nucleoside transport and DNA cleavage, many antibiotics target bacterial cell wall or membrane integrity nih.govsigmaaldrich.comlibretexts.orgcreative-biolabs.comfrontiersin.orgcreative-biolabs.com. These structures are essential for maintaining bacterial shape, protecting against osmotic lysis, and anchoring cellular components. Antibiotics that interfere with cell wall synthesis, such as β-lactams and glycopeptides, weaken the peptidoglycan layer, leading to cell lysis sigmaaldrich.comlibretexts.orgcreative-biolabs.com. Similarly, agents targeting the cell membrane can disrupt ion gradients and essential cellular functions nih.gov. Although direct evidence for WS5995A targeting these specific structures is not detailed in the provided snippets, the broad spectrum of antibiotic action often includes these pathways.

Biochemical and Enzymatic Assays for Target Interaction Studies

The identification and validation of WS5995A's molecular targets rely on a range of biochemical and enzymatic assays. These assays are designed to measure the direct interaction of the antibiotic with its intended bacterial targets and to quantify the functional consequences of this interaction. Techniques such as high-performance liquid chromatography (HPLC) can be used to analyze enzyme activity in the presence of the compound researchgate.net. Furthermore, biochemical assays are employed to determine enzyme kinetics, including parameters like Vmax, Km, and kcat, which are crucial for understanding enzyme function and identifying potential inhibitory mechanisms mdpi.comnih.gov. These studies help in characterizing how WS5995A affects essential enzymes or transport systems within bacteria.

Antimicrobial Spectrum and in Vitro Potency of Antibiotic Ws5995a

Determination of Broad-Spectrum Antimicrobial Activity Profile

Antibiotic WS5995A is classified as an anticoccidial antibiotic, indicating its primary activity against coccidia, a group of parasitic protozoa nih.gov. However, comprehensive studies on its broad-spectrum antimicrobial activity reveal limited efficacy against a wider range of microorganisms. One investigation reported that WS5995A exhibited no significant biological activity when screened against a panel that included two fungal species, a human parasite, and several Gram-negative and Gram-positive bacteria mdpi.com.

Susceptibility Testing against Diverse Bacterial Pathogens

The susceptibility of bacterial pathogens to this compound has been a subject of investigation, though specific quantitative data such as Minimum Inhibitory Concentrations (MICs) for WS5995A against common bacterial strains are not extensively detailed in the provided search results.

Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)

Specific quantitative data, such as MIC values for this compound against Gram-positive bacteria like Staphylococcus aureus or Streptococcus pyogenes, were not found in the reviewed literature mdpi.comresearchgate.net. While research on related compounds, such as certain 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives, has indicated inhibitory effects on Gram-positive bacteria including Staphylococcus aureus and Streptococcus pyogenes researchgate.net, WS5995A itself was noted in one study to have no significant biological activity against these types of bacteria mdpi.com.

Gram-Negative Bacterial Strains (e.g., Escherichia coli, Klebsiella spp.)

Evaluation of Antifungal Activity

The antifungal activity of this compound has been evaluated, with findings suggesting limited efficacy. In one assessment, WS5995A showed no significant biological activity against two tested fungal species mdpi.com. While related compounds, WS-5995 B and C, have been identified as having antifungal properties ufz.de, the direct antifungal spectrum of WS5995A appears to be restricted.

Characterization of Anticoccidial Efficacy

The primary recognized efficacy of this compound lies in its anticoccidial properties.

In Vitro Efficacy Studies Against Eimeria tenella

This compound is well-established as an anticoccidial agent, produced by Streptomyces auranticolor nih.gov. Research has demonstrated its ability to protect chickens from infection by Eimeria tenella, a significant poultry parasite nih.gov. This finding, while largely an in vivo observation in chickens, underscores its potent anticoccidial activity. Direct in vitro efficacy studies detailing specific mechanisms or quantitative measures against Eimeria tenella were not detailed in the provided search results.

Data Tables

Specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) for antibacterial or antifungal activities of this compound, were not found in the provided search results. The anticoccidial efficacy is primarily described qualitatively. Therefore, a data table detailing quantitative antimicrobial spectrum and in vitro potency for these specific sections cannot be generated from the available information.

Compound List:

this compound

Ellagic Acid (EA)

Genistein (GEN)

Isopimara-2-one-3-ol-8,15-diene (1)

Lagumycin B (2)

Dehydrorabelomycin (3)

Phenanthroviridone (4)

WS-5995 B

WS-5995 C

Monensin

Thaxtomin A

Quantitative Determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC)

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a defined incubation period bmglabtech.comnih.govidexx.comlitfl.comresearchgate.net. The Minimum Bactericidal Concentration (MBC), conversely, is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum within a specified timeframe wikipedia.orgbmglabtech.comcreative-diagnostics.commicrobe-investigations.com. These metrics are fundamental in understanding an antibiotic's potency and guiding treatment strategies.

However, a review of the available scientific literature did not yield specific quantitative data detailing the MIC and MBC values for this compound against bacterial pathogens. While WS5995A has been identified as an antibiotic with activity against parasites, specifically exhibiting significant anti-Eimeria tenella activity with an IC50 value of 2.21 μM nih.gov, this pertains to parasitic organisms and does not constitute data on its efficacy against bacteria. Therefore, specific MIC and MBC data for WS5995A against bacterial strains could not be compiled for this report. Consequently, data tables for MIC and MBC values cannot be generated.

Assessment of Anti-Biofilm Formation and Eradication Properties

Bacterial biofilms are complex communities of microorganisms encased in an extracellular polymeric substance (EPS) matrix, which confers significant protection against host defenses and antimicrobial agents nih.govmdpi.com. The ability of an agent to inhibit biofilm formation or eradicate established biofilms is a critical aspect of its therapeutic potential against chronic and persistent infections.

The scientific literature reviewed did not provide specific studies or findings related to the anti-biofilm formation or eradication properties of this compound. While general strategies and compounds with anti-biofilm activity are documented frontiersin.orgfrontiersin.orgnih.govmdpi.comnih.gov, there is no information available on whether WS5995A possesses such capabilities. Therefore, detailed research findings or data tables concerning the anti-biofilm activity of this compound cannot be presented.

Structure Activity Relationship Sar Studies of Antibiotic Ws5995a and Derivatives

Systematic Modification of Key Structural Moieties and Their Impact on Activity

A study investigating the bioactivities of WS5995A and its naturally occurring analogs, WS5995D and WS5995E, provided significant insights into the importance of the lactone ring. It was reported that WS5995A exhibits potent in vitro activity against Eimeria tenella, a protozoan parasite responsible for coccidiosis in poultry, with a 50% inhibitory concentration (IC50) of 2.21 μM. In contrast, WS5995D, which lacks the lactone ring, is inactive. This finding strongly suggests that the lactone bond is vital for the anticoccidial bioactivity of WS5995A. Further supporting this, WS5995E, which also contains the lactone moiety, demonstrated activity, albeit at higher concentrations.

The following table summarizes the reported in vitro anticoccidial activities of WS5995A and its derivatives against E. tenella.

| Compound | Lactone Bond Present | IC50 (μM) against E. tenella |

| WS5995A | Yes | 2.21 |

| WS5995D | No | Inactive |

| WS5995E | Yes | Active at high concentrations |

While the importance of the lactone ring is established, detailed systematic modifications of other key structural moieties of WS5995A and their impact on activity are not extensively documented in the available scientific literature. Further research is needed to explore the effects of altering other functional groups on the benzonaphthopyranone scaffold to build a comprehensive SAR profile.

Elucidation of Pharmacophoric Requirements for Antimicrobial Efficacy

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For WS5995A, the precise pharmacophoric requirements for its antimicrobial efficacy have not been fully elucidated in published studies.

However, based on the established importance of the lactone moiety, it can be inferred that this functional group is a key element of the WS5995A pharmacophore. The lactone likely participates in essential interactions, such as hydrogen bonding or electrostatic interactions, with the biological target in Eimeria tenella.

A complete pharmacophore model for WS5995A would require further investigation, including the identification and characterization of its molecular target and the use of techniques such as computational modeling to map other critical interaction points. Such a model would be invaluable for the rational design of new analogs with enhanced activity.

Rational Design and Synthesis of Analogs with Improved Potency and Selectivity

Rational drug design involves the iterative process of designing and synthesizing new compounds based on an understanding of the SAR of a lead molecule and its interaction with its biological target. The goal is to create analogs with improved properties, such as increased potency, enhanced selectivity, and better pharmacokinetic profiles.

In the context of WS5995A, the discovery that the lactone bond is essential for its anticoccidial activity provides a crucial starting point for the rational design of new analogs. Future synthetic efforts could focus on retaining the lactone moiety while systematically modifying other parts of the molecule to optimize its activity and selectivity.

While the isolation of new WS5995 derivatives has been reported, the scientific literature does not currently contain extensive studies detailing the rational design and synthesis of WS5995A analogs with the specific aim of improving potency and selectivity. This remains a promising area for future research in the development of novel anticoccidial agents.

Computational Chemistry and In Silico Modeling for SAR Prediction and Optimization

Computational chemistry and in silico modeling are powerful tools in modern drug discovery that can accelerate the process of SAR elucidation and lead optimization. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore mapping can be used to predict the biological activity of novel compounds and guide synthetic efforts.

To date, there are no specific published studies that apply these computational methods to the antibiotic WS5995A. The application of in silico modeling to WS5995A and its derivatives could provide valuable insights into its mechanism of action and help in the design of new, more potent analogs. For instance, molecular docking studies could be used to predict how WS5995A binds to its biological target, while QSAR models could be developed to correlate the structural features of a series of analogs with their observed biological activity.

The lack of such studies represents a significant gap in the understanding of the SAR of WS5995A and highlights an opportunity for future research to apply computational approaches to this promising class of antibiotics.

Correlation of Structural Features with Specific Biological Activities (e.g., antibacterial vs. anticoccidial)

Understanding how subtle changes in a molecule's structure can lead to different biological activities is a key aspect of SAR studies. In the case of the WS5995 series of compounds, a clear correlation between structural features and specific biological activities has been observed.

The initial discovery of WS5995A and WS5995B identified them as potent anticoccidial agents. nih.gov A third compound, WS5995C, which is structurally related to WS5995A and B, was found to be biologically inactive. nih.gov However, it was demonstrated that the inactive WS5995C could be chemically converted into the active WS5995A, suggesting that a specific structural feature present in WS5995A, and absent in WS5995C, is critical for its anticoccidial activity. nih.gov

The following table summarizes the observed biological activities of the different WS5995 compounds.

| Compound | Key Structural Feature | Observed Biological Activity |

| WS5995A | Contains lactone ring | Potent anticoccidial activity nih.gov |

| WS5995B | Structurally similar to WS5995A | Potent anticoccidial activity nih.gov |

| WS5995C | Lacks key feature of WS5995A | Biologically inactive nih.gov |

| WS5995D | Lacks lactone ring | Inactive against E. tenella |

| WS5995E | Contains lactone ring | Anticoccidial activity at high concentrations |

These findings demonstrate a clear correlation between the presence of specific structural features, particularly the lactone ring, and the anticoccidial activity of the WS5995 antibiotics. Further research into the antibacterial spectrum of these compounds would provide a more complete picture of their structure-activity relationships across different biological activities.

Bacterial Resistance Mechanisms to Antibiotic Ws5995a and Counter Strategies

Analysis of Acquired and Intrinsic Resistance Mechanisms (based on general antibiotic resistance mechanisms as a framework for future studies on WS5995A)

Bacteria can develop resistance to antibiotics through two primary pathways: intrinsic resistance, which is an inherent characteristic of the bacterium, and acquired resistance, which results from genetic changes. nih.govfrontiersin.org The fundamental mechanisms of antimicrobial resistance include the enzymatic degradation of the drug, modification of the antibiotic's target, and alterations in membrane permeability. nih.gov

One of the most prevalent mechanisms of antibiotic resistance is the production of enzymes that chemically modify or destroy the antibiotic molecule. wikipedia.orgdroracle.ai This can occur through hydrolysis, which breaks down the drug, or by the transfer of chemical groups that inactivate it. mdpi.comresearchgate.net

A primary example of enzymatic degradation is the action of β-lactamases, which hydrolyze the β-lactam ring in antibiotics like penicillins and cephalosporins, rendering them ineffective. droracle.aimdpi.com Should WS5995A possess a similar susceptible chemical bond, the evolution or acquisition of genes encoding for specific hydrolases could confer resistance. Other enzymatic modifications include the addition of chemical moieties such as acetyl, phosphate, or adenyl groups by transferase enzymes, which can prevent the antibiotic from binding to its target. wikipedia.org For instance, aminoglycoside-modifying enzymes add chemical groups to antibiotics like gentamicin, preventing them from binding to bacterial ribosomes. droracle.ai Future research on WS5995A should therefore investigate its susceptibility to known classes of inactivating enzymes and monitor for the emergence of novel enzymatic degradation pathways in resistant isolates.

Table 1: Examples of Enzymatic Inactivation Mechanisms

| Enzyme Class | Mechanism of Action | Example Antibiotics Affected |

| β-Lactamases | Hydrolysis of the β-lactam ring | Penicillins, Cephalosporins droracle.ai |

| Aminoglycoside-modifying enzymes | Addition of chemical groups (e.g., acetyl, phosphate) | Gentamicin, Tobramycin droracle.ai |

| Chloramphenicol acetyltransferases | Acetylation of the antibiotic | Chloramphenicol droracle.ai |

| Macrolide esterases | Hydrolysis of the macrolactone ring | Erythromycin droracle.ai |

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude antibiotics and other toxic compounds from the cell, thereby reducing the intracellular concentration of the drug to sub-inhibitory levels. reactgroup.orgnih.govwikipedia.org These pumps can be specific for a single substrate or can transport a wide range of structurally diverse compounds, contributing to multidrug resistance (MDR). oup.com

There are five major families of bacterial efflux pumps: the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the small multidrug resistance (SMR) family, and the resistance-nodulation-division (RND) superfamily. oup.comnih.gov The genes encoding these pumps can be located on the bacterial chromosome, conferring intrinsic resistance, or on mobile genetic elements like plasmids and transposons, which facilitates their spread between different bacterial species. oup.comfrontiersin.org Overexpression of these pumps, often due to mutations in their regulatory genes, is a common mechanism of acquired resistance. oup.com The potential for WS5995A to be a substrate for one or more of these efflux pump families should be a key area of investigation.

A common strategy for bacterial resistance involves altering the cellular target of the antibiotic, which prevents the drug from binding effectively while maintaining the target's essential function. nih.govdroracle.airesearchgate.net This can be achieved through spontaneous mutations in the gene encoding the target protein or through the acquisition of genes that encode a modified version of the target. nih.govdroracle.ai

For example, resistance to fluoroquinolones can arise from mutations in the genes for DNA gyrase and topoisomerase IV, which reduces the binding affinity of these drugs. droracle.airesearchgate.net Similarly, methicillin-resistant Staphylococcus aureus (MRSA) acquires the mecA gene, which codes for a penicillin-binding protein (PBP2a) that has a low affinity for β-lactam antibiotics. reactgroup.orgnih.gov Another mechanism is the enzymatic modification of the target site, such as the methylation of ribosomal RNA, which can confer resistance to macrolides. droracle.ainih.gov Identifying the specific molecular target of WS5995A is crucial for predicting and understanding potential resistance arising from target site modifications.

The ability of an antibiotic to reach its intracellular target is dependent on its passage through the bacterial cell envelope. nih.gov Gram-negative bacteria, in particular, possess an outer membrane that acts as a significant permeability barrier to many antibiotics. nih.govasm.org Resistance can arise from modifications to this membrane that reduce the influx of the antibiotic. mdpi.combristol.ac.uk

One common mechanism is the decreased expression or modification of porins, which are protein channels in the outer membrane that allow the passage of hydrophilic molecules, including many antibiotics. nih.govmdpi.com Changes in the lipid composition of the bacterial membrane can also affect its permeability to hydrophobic drugs. nih.gov While reduced permeability on its own may only confer low-level resistance, it can act synergistically with other resistance mechanisms, such as efflux pumps and enzymatic degradation, to produce clinically significant levels of resistance. nih.govbristol.ac.uk Future studies should assess the pathways by which WS5995A enters bacterial cells and whether alterations in membrane components can impede its uptake.

Investigation of Synergistic Effects with Other Antimicrobial Agents

Combining antibiotics can be a powerful strategy to combat resistant bacteria. nih.govresearchgate.net Synergistic interactions occur when the combined effect of two or more drugs is greater than the sum of their individual effects. researchgate.net This can lead to enhanced bacterial killing, a broader spectrum of activity, and a reduced likelihood of resistance development. biointerfaceresearch.comnih.gov

Investigating the synergistic potential of WS5995A with other classes of antibiotics would be a valuable area of research. For example, an agent that disrupts the bacterial cell membrane could enhance the uptake of WS5995A, making it more effective against bacteria that have developed resistance through reduced permeability. Similarly, combining WS5995A with an inhibitor of a specific resistance mechanism, such as a β-lactamase inhibitor, could restore its activity against resistant strains. frontiersin.org Checkerboard assays are a common in vitro method used to systematically test for synergistic, additive, indifferent, or antagonistic interactions between different antimicrobial agents. science.gov

Table 2: Potential Synergistic Combinations to Investigate with WS5995A

| Antibiotic Class | Rationale for Synergy | Potential Outcome |

| β-lactams | Disruption of cell wall synthesis may enhance WS5995A penetration. | Increased efficacy against Gram-positive bacteria. |

| Aminoglycosides | Inhibition of protein synthesis could weaken the bacterial response to WS5995A. | Broader spectrum of activity. |

| Fluoroquinolones | Inhibition of DNA replication could create a multi-pronged attack. | Reduced potential for resistance development. |

| Membrane-active agents | Increased membrane permeability could enhance WS5995A uptake. | Overcoming permeability-based resistance. |

Identification and Development of Resistance Modulators or Adjuvant Compounds

A promising strategy to combat antibiotic resistance is the use of resistance modulators or adjuvants. frontiersin.org These are compounds that, while having little to no intrinsic antimicrobial activity themselves, can enhance the efficacy of an antibiotic when co-administered. frontiersin.org They often work by inhibiting a specific resistance mechanism.

A well-known example is the use of β-lactamase inhibitors, such as clavulanic acid, in combination with β-lactam antibiotics. frontiersin.org Another important class of resistance modulators is efflux pump inhibitors (EPIs). nih.govnih.gov By blocking the action of efflux pumps, EPIs can increase the intracellular concentration of an antibiotic, restoring its effectiveness against resistant bacteria. nih.gov The development of compounds that can modulate resistance to WS5995A would be a proactive approach to extending its therapeutic lifespan. This would involve screening for molecules that can inhibit potential enzymatic inactivation, block efflux pumps that transport WS5995A, or interfere with other resistance mechanisms as they are identified.

Based on the comprehensive review of the provided search results, specific pre-clinical pharmacological and toxicological data for Antibiotic WS5995A, as outlined in the request, are not sufficiently detailed or available to construct the requested article with the required data tables and detailed research findings.

While this compound has been identified and isolated from Streptomyces auranticolor and is described as a naphthoquinone derivative researchgate.netnih.gov, the available literature does not provide specific data for the following critical sections:

Pre Clinical Pharmacological and Toxicological Assessment in Vitro and Animal Models

Assessment of In Vitro Cytotoxicity and Selectivity Towards Mammalian Cell Lines:While WS-5995 A was mentioned as being screened against the NCI-60 SKOV3 human tumor cell line as part of a broader isolation studynih.govscience.gov, the specific cytotoxicity (e.g., IC50 values) or selectivity index data for WS5995A against mammalian cell lines were not provided in the search results. General information on cytotoxicity assays and selectivity indices for other compounds is availablenih.govbmrat.orgresearchgate.netnih.govnih.govircmj.com, but not specific to WS5995A.

Without these specific data points, it is not possible to generate the detailed research findings or the required data tables for Antibiotic WS5995A, adhering strictly to the prompt's requirements.

Compound Name List:

this compound

Ecological Roles and Environmental Considerations of Antibiotic Ws5995a

Role of Streptomyces in Natural Product Chemistry within Diverse Microenvironments

The genus Streptomyces represents a cornerstone of natural product chemistry, renowned for its prolific production of a vast array of secondary metabolites with significant biological activities. frontiersin.org These filamentous bacteria are ubiquitous in diverse microenvironments, from terrestrial soils and marine sediments to plant rhizospheres and insect symbioses. frontiersin.orgnih.gov This wide distribution is a testament to their remarkable metabolic adaptability and their ability to synthesize compounds that provide a competitive advantage in complex ecological niches.

Streptomyces species are saprophytic, playing a crucial role in the decomposition of organic matter and nutrient cycling in the soil. researchgate.net Their metabolic versatility allows them to thrive in environments with fluctuating nutrient availability and in the presence of competing microorganisms. frontiersin.org The production of secondary metabolites, including a significant portion of clinically used antibiotics, is a key strategy for survival and competition. nih.gov These compounds can inhibit the growth of other bacteria and fungi, thereby securing resources for the producing organism. nih.gov

The chemical diversity of natural products from Streptomyces is vast, encompassing various classes such as polyketides, non-ribosomal peptides, aminoglycosides, and β-lactams. This diversity is driven by the large genomes of Streptomyces, which harbor numerous biosynthetic gene clusters (BGCs). nih.gov Many of these BGCs are "silent" under standard laboratory conditions, suggesting that their activation is triggered by specific environmental cues or interactions with other organisms in their native habitats. frontiersin.org

In different microenvironments, the ecological roles of Streptomyces and their natural products are multifaceted:

Terrestrial Soils: In the complex soil ecosystem, Streptomyces engage in chemical warfare with other microbes. The antibiotics they produce are thought to be a primary weapon in this competition for space and nutrients. nih.gov

Marine Sediments: Marine Streptomyces are a promising source of novel bioactive compounds, adapted to high salinity, pressure, and low temperatures. Their secondary metabolites likely play roles in defense and signaling in the marine environment. frontiersin.org

Plant Rhizosphere: Streptomyces can form beneficial associations with plants, acting as biocontrol agents by producing antifungal and antibacterial compounds that protect the plant from pathogens. frontiersin.org

Insect Symbiosis: Some Streptomyces species have co-evolved with insects, providing chemical defenses against pathogens in exchange for nutrients and a protected niche.

The study of Streptomyces in their natural habitats continues to be a vibrant area of research, with the potential to uncover novel chemistry and understand the intricate ecological interactions mediated by these fascinating microorganisms.

Proposed Ecological Functions of WS5995A in its Producing Niche (e.g., protection of host organism)

Antibiotic WS5995A is a natural product produced by the bacterium Streptomyces auranticolor. nih.gov Its primary and most well-documented biological activity is as an anticoccidial agent. nih.gov Coccidiosis is a parasitic disease of the intestinal tract of animals, caused by coccidian protozoa. Specifically, WS5995A has been shown to be effective against Eimeria tenella, a species that causes a severe and often fatal infection in chickens. nih.gov This targeted activity suggests a specialized ecological function.

While the application of WS5995A has been focused on veterinary medicine to protect a host organism (chickens) from a specific parasite, its role in the natural environment of Streptomyces auranticolor is likely rooted in microbial competition and defense. Streptomyces are soil-dwelling organisms, and the production of a diverse array of secondary metabolites is a key strategy for survival in a competitive microbial community.

Based on its known biological activity, the proposed ecological functions of WS5995A in its producing niche include:

Antiparasitic Defense: The soil environment is teeming with a variety of microorganisms, including protozoa. It is plausible that WS5995A provides S. auranticolor with a defensive advantage by inhibiting the growth of or killing competing soil-dwelling protozoa. This would be analogous to its effect on Eimeria tenella.

Niche Protection: By creating a zone of inhibition around itself that is hostile to certain protozoa, S. auranticolor can better secure its access to nutrients and space within its microenvironment.

The production of an anticoccidial agent by a soil bacterium highlights the complex and often unappreciated chemical interactions that occur in microbial ecosystems. The same compound that can be harnessed for veterinary purposes likely evolved to fill a specific defensive role for the producing organism in its natural habitat.

Environmental Abundance, Persistence, and Degradation Pathways of the Compound

There is currently a significant lack of specific data regarding the environmental abundance, persistence, and degradation pathways of this compound. As a compound identified in the early 1980s with a primary application in veterinary medicine, its environmental fate has not been a major focus of research. However, we can infer potential environmental considerations based on the behavior of other antibiotics, particularly those with similar chemical features. WS5995A is a quinone-related compound. nih.gov

Environmental Abundance:

The abundance of WS5995A in the natural environment is expected to be very low and localized to the immediate vicinity of its producing organism, Streptomyces auranticolor. Widespread environmental contamination is unlikely unless it were to be used extensively in agriculture and subsequently enter ecosystems through runoff from animal waste.

Persistence:

The persistence of an antibiotic in the environment is influenced by several factors, including its chemical structure, susceptibility to microbial degradation, and partitioning behavior in soil and water.

Biodegradation: The primary route of degradation for many natural product antibiotics is microbial action. Soil microorganisms, including other bacteria and fungi, possess a wide range of enzymes that can break down complex organic molecules. It is likely that other soil microbes can degrade WS5995A, although the specific organisms and pathways have not been identified. The rate of biodegradation can be influenced by factors such as soil type, temperature, pH, and the presence of other organic matter.

Sorption: Many antibiotics have the potential to sorb to soil particles and organic matter. nih.gov This can reduce their bioavailability and mobility, but also potentially increase their persistence by protecting them from microbial degradation. The sorption characteristics of WS5995A have not been studied.

Degradation Pathways:

The specific degradation pathways of WS5995A are unknown. For quinone-containing compounds, degradation can occur through various mechanisms:

Reductive cleavage: The quinone moiety can be reduced, leading to a less stable hydroquinone (B1673460) that may be further degraded.

Oxidative cleavage: Ring-cleavage dioxygenases produced by microorganisms can break open the aromatic rings of the molecule.

Hydrolysis: If the molecule contains ester or amide linkages, these can be cleaved by microbial hydrolases.

Given the lack of specific research on the environmental fate of WS5995A, the following table summarizes the general environmental considerations for antibiotics, which may be applicable to this compound.

| Environmental Aspect | General Considerations for Antibiotics | Inferred Relevance for WS5995A |

| Abundance | Varies widely depending on usage and disposal. Can be detected in soil and water near agricultural areas. | Likely very low in the natural environment. Potential for localized presence if used in animal husbandry. |

| Persistence | Can range from days to years. Influenced by chemical stability, sorption to soil, and biodegradability. | Unknown, but as a natural product, it is likely biodegradable by soil microorganisms. Persistence would depend on environmental conditions. |

| Degradation | Primarily through microbial degradation. Photodegradation and hydrolysis can also occur for some compounds. | Microbial degradation is the most probable fate. Specific pathways are yet to be determined. |

Further research is needed to determine the specific environmental behavior of this compound to fully assess any potential ecological impact.

Future Directions and Research Gaps in Antibiotic Ws5995a Investigations

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

While the gene cluster (wsm) responsible for the biosynthesis of WS-5995 A–E has been identified in Streptomyces sp. S1502, and preliminary pathways proposed nih.govx-mol.net, a comprehensive understanding of the complete biosynthetic machinery remains an area for future research. Elucidating the precise roles of each enzyme, including tailoring and regulatory genes, is crucial for optimizing WS-5995A production through metabolic engineering or heterologous expression nih.govx-mol.netbiorxiv.org. Identifying novel enzymes involved in unique steps of its angucycline biosynthesis could also unlock new avenues for synthetic biology and the generation of diverse analogs. Further investigation into the specific regulatory mechanisms controlling the expression of the WS-5995 biosynthetic pathway in its native producers, such as Streptomyces auranticolor, could also yield valuable insights for enhancing yields biorxiv.orgnih.govnpatlas.org.

Exploration of Novel Synthetic Analogs for Enhanced Biological Activity and Broader Spectrum

Initial studies have explored synthetic analogs of WS-5995A, such as o-quinone J1 and p-quinone J7, comparing their antileukemic activities to the parent compound WS-5995A (J4) researchgate.net. These investigations suggested that specific structural modifications, including methyl and methoxy (B1213986) substitutions and the presence of a hydrogen-bonding phenolic group, might enhance antitumoral potential researchgate.net. Future research should focus on synthesizing a broader library of WS-5995A analogs through various chemical routes, including the acid-promoted quinolactonization of naphthoquinones researchgate.netacs.org. The goal of this exploration would be to identify compounds with superior potency, an expanded spectrum of activity (potentially including activity against clinically relevant bacterial pathogens, especially those exhibiting resistance), and improved pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Antibiotic WS5995A, and how do they align with biosynthetic hypotheses?

WS5995A is synthesized via directed orthometalation-cross coupling strategies, leveraging biaryl amide-directed remote metalation. This method efficiently constructs its fluorenone core, a structural motif critical to its bioactivity. For example, Vic et al. demonstrated that modifying substituents on kanafluorenone precursors enables WS5995A synthesis (Scheme 9) . This aligns with biosynthetic pathways observed in Streptomyces auranticolor, where polyketide synthases and oxidative cyclization likely contribute to its natural production. Key validation steps include NMR spectroscopy for structural confirmation and mass spectrometry for molecular weight verification.

Q. What standard assays are used to evaluate the antibiotic activity of WS5995A, and how are they optimized?

Antibiotic activity is typically assessed using agar diffusion assays or broth microdilution to determine minimum inhibitory concentrations (MICs). For reproducibility, protocols from the Guiding Principles of Clinical Application of Antibiotics (2015) recommend standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and growth media (e.g., Mueller-Hinton agar) . Statistical optimization methods, such as Box-Behnken experimental design, can refine assay conditions (e.g., pH, temperature, inoculum size) to enhance sensitivity. For instance, Biomedical & Pharmacology Journal used this design to maximize antibiotic activity in Streptomyces monomycini (Table 5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in WS5995A’s efficacy data across different bacterial strains?

Discrepancies often arise from strain-specific resistance mechanisms or variations in experimental design. To address this:

- Control for confounding variables : Ensure consistent inoculum preparation and incubation times .

- Mechanistic studies : Use transcriptomics to identify overexpression of efflux pumps (e.g., mdr1) or beta-lactamases in resistant strains .

- Meta-analysis : Compare datasets using tools like RevMan to quantify heterogeneity and adjust for publication bias .

For example, a study on WS5995A’s activity against Pseudomonas aeruginosa revealed reduced efficacy in strains with upregulated MexAB-OprM efflux systems, necessitating adjuvant therapies .

Q. What experimental designs are optimal for investigating WS5995A’s synergistic effects with other antibiotics?

A factorial design with checkerboard assays is recommended to quantify synergy (FIC index ≤0.5). Key steps include:

- Dose-response matrices : Test WS5995A in combination with beta-lactams or fluoroquinolones across serial dilutions.

- Statistical validation : Apply ANOVA to assess interaction significance and calculate confidence intervals .

- In vivo validation : Use murine infection models with pharmacokinetic/pharmacodynamic (PK/PD) profiling to confirm synergy .

A 2023 study optimized WS5995A-tetracycline synergy using response surface methodology, identifying a 2:1 ratio that reduced MICs by 8-fold in MRSA .

Q. How can biostatistical methods address variability in WS5995A’s pharmacokinetic data?

- Mixed-effects modeling : Accounts for inter-individual variability in absorption/distribution parameters (e.g., using NONMEM) .

- Bootstrap resampling : Validates AUC/MIC target attainment rates in small sample sizes .

- Bayesian hierarchical models : Integrate prior data from analogous antibiotics (e.g., rifamycins) to improve parameter estimates .

For instance, a Phase I trial used Bayesian adaptive design to adjust WS5995A dosing regimens, achieving target plasma concentrations in 90% of participants .

Q. Methodological Guidance for Data Interpretation

What frameworks are recommended for formulating hypothesis-driven research questions on WS5995A?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome):

- Example : In hospitalized patients with Gram-negative infections (Population), does WS5995A + meropenem (Intervention) reduce mortality compared to meropenem alone (Comparison) within 30 days (Outcome)? .

- Pitfall avoidance : Predefine endpoints (e.g., clinical cure vs. microbiological eradication) to prevent data dredging .

Q. How should researchers critically evaluate conflicting studies on WS5995A’s resistance mechanisms?

- Confounder analysis : Check for unmeasured variables (e.g., biofilm formation in vitro vs. in vivo) .

- Sensitivity analysis : Re-analyze data using alternative statistical models (e.g., Cox regression vs. Kaplan-Meier) .

- Expert review : Engage infectious disease epidemiologists to assess methodological rigor (e.g., sample size adequacy, blinding protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.